![molecular formula C25H27ClN2O3S B4924159 N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide
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Overview
Description
N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as BMS-345541, is a potent and selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway, which is involved in the regulation of inflammation, immunity, cell proliferation, and survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
BMS-345541 inhibits the N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins inhibit the translocation of NF-κB to the nucleus, where it activates the transcription of various pro-inflammatory genes. Inhibition of the N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide complex by BMS-345541 leads to the accumulation of IκB proteins, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. BMS-345541 has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, BMS-345541 has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BMS-345541 is a potent and selective inhibitor of the N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide complex, which makes it a valuable tool for studying the NF-κB signaling pathway and its role in various diseases. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, BMS-345541 has been reported to have off-target effects on other kinases, such as JNK and p38 MAPK, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the research on BMS-345541. One direction is to further investigate its therapeutic potential in various diseases, such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide complex, which can overcome the limitations of BMS-345541. In addition, the development of new drug delivery systems and formulations can improve the bioavailability and efficacy of BMS-345541 and other N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide inhibitors. Finally, the identification of new targets and signaling pathways involved in the regulation of inflammation and immunity can provide new opportunities for the development of novel therapeutics.
Synthesis Methods
The synthesis of BMS-345541 involves several steps, starting from the reaction of 4-chlorobenzyl chloride with 4-methylbenzenesulfonamide to obtain 4-chlorobenzyl-4-methylbenzenesulfonamide. This intermediate is then reacted with N-(sec-butyl)benzamide in the presence of a base to yield BMS-345541. The overall synthesis route is depicted in Figure 1.
Scientific Research Applications
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immunity. Inhibition of this pathway has been proposed as a potential therapeutic strategy for various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3S/c1-4-19(3)27-25(29)23-7-5-6-8-24(23)28(17-20-11-13-21(26)14-12-20)32(30,31)22-15-9-18(2)10-16-22/h5-16,19H,4,17H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZJTOOODJIPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide |
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